molecular formula C22H28N2O6 B2881442 trans-4-Phenylpyrrolidin-3-ol hemioxalate CAS No. 1706429-96-0

trans-4-Phenylpyrrolidin-3-ol hemioxalate

Cat. No.: B2881442
CAS No.: 1706429-96-0
M. Wt: 416.474
InChI Key: NOUNDKZSXRRIAB-PKKZZZSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-Phenylpyrrolidin-3-ol hemioxalate is a chemical compound with the molecular formula C12H15NO5 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 416.47 . Its InChI code is 1S/2C10H13NO.C2H2O4/c212-10-7-11-6-9 (10)8-4-2-1-3-5-8;3-1 (4)2 (5)6/h21-5,9-12H,6-7H2; (H,3,4) (H,5,6)/t2*9-,10+;/m00./s1 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator . The compound has a molecular weight of 416.47 and a molecular formula of C12H15NO5 .

Scientific Research Applications

Synthetic Chemistry Applications

One notable application involves the Synthesis of Complex Molecules : The study by Tang et al. (2005) describes a flexible carbanionic approach to protected trans-(2R,3S)-2-substituted 3-aminopyrrolidines, showcasing the utility of similar compounds in the asymmetric synthesis of complex molecules such as the 1-aminopyrrolizidine alkaloid (+)-absouline. This methodology underscores the relevance of trans-4-Phenylpyrrolidin-3-ol derivatives in synthesizing biologically active compounds (Tianhua Tang et al., 2005).

Medicinal Chemistry Applications

In Drug Discovery and Development , compounds related to trans-4-Phenylpyrrolidin-3-ol hemioxalate play a crucial role. For instance, the research on endomorphin-2 analogs with proline surrogates by Perlikowska et al. (2014) highlights the potential of these compounds in developing new drugs with antinociceptive and/or antidepressant-like activity, showcasing the broad therapeutic potential of such derivatives (R. Perlikowska et al., 2014).

Biochemical Applications

In the realm of Biochemical Research , studies such as the one by Hara and Kino (2009) have discovered novel L-proline cis-4-hydroxylases converting free L-proline to cis-4-hydroxy-L-proline. This highlights the importance of similar compounds in understanding and exploiting biochemical pathways for the production of valuable chiral building blocks, which can be applied in the pharmaceutical industry (Ryotaro Hara & K. Kino, 2009).

Safety and Hazards

Trans-4-Phenylpyrrolidin-3-ol hemioxalate is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

Properties

IUPAC Name

oxalic acid;(3S,4R)-4-phenylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNDKZSXRRIAB-JBWFWECBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.